2-({2-[4-(Tert-butyl)phenyl]quinazolin-4-yl}amino)ethan-1-ol
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Overview
Description
2-({2-[4-(Tert-butyl)phenyl]quinazolin-4-yl}amino)ethan-1-ol is a synthetic organic compound that belongs to the class of quinazoline derivatives This compound is characterized by the presence of a quinazoline core structure, which is a bicyclic aromatic system containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[4-(Tert-butyl)phenyl]quinazolin-4-yl}amino)ethan-1-ol typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives and formamide.
Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.
Attachment of the Ethan-1-ol Moiety: The final step involves the nucleophilic substitution reaction where the ethan-1-ol group is introduced using suitable reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-({2-[4-(Tert-butyl)phenyl]quinazolin-4-yl}amino)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The quinazoline core can be reduced to form dihydroquinazoline derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethan-1-ol group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Dihydroquinazoline derivatives.
Substitution: Substituted quinazoline derivatives with different functional groups.
Scientific Research Applications
2-({2-[4-(Tert-butyl)phenyl]quinazolin-4-yl}amino)ethan-1-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-({2-[4-(Tert-butyl)phenyl]quinazolin-4-yl}amino)ethan-1-ol involves its interaction with specific molecular targets and pathways. The quinazoline core can interact with enzymes and receptors, modulating their activity. The tert-butyl group and ethan-1-ol moiety can influence the compound’s binding affinity and selectivity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-({2-[4-(Methyl)phenyl]quinazolin-4-yl}amino)ethan-1-ol
- 2-({2-[4-(Ethyl)phenyl]quinazolin-4-yl}amino)ethan-1-ol
- 2-({2-[4-(Isopropyl)phenyl]quinazolin-4-yl}amino)ethan-1-ol
Uniqueness
2-({2-[4-(Tert-butyl)phenyl]quinazolin-4-yl}amino)ethan-1-ol is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences the compound’s chemical reactivity and biological activity
Properties
IUPAC Name |
2-[[2-(4-tert-butylphenyl)quinazolin-4-yl]amino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c1-20(2,3)15-10-8-14(9-11-15)18-22-17-7-5-4-6-16(17)19(23-18)21-12-13-24/h4-11,24H,12-13H2,1-3H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLAUILOONBESSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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